10-(Iodomethyl)-1,4,9-trioxadispiro[4.1.4^{7}.1^{5}]dodecane
Description
10-(Iodomethyl)-1,4,9-trioxadispiro[414^{7}1^{5}]dodecane is a complex organic compound characterized by its unique spirocyclic structure
Properties
IUPAC Name |
2-(iodomethyl)-3,8,11-trioxadispiro[4.1.47.15]dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15IO3/c11-4-8-3-9(7-12-8)5-10(6-9)13-1-2-14-10/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAKHVFWZNMSND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC3(C2)CC(OC3)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Iodomethyl)-1,4,9-trioxadispiro[4.1.4^{7}.1^{5}]dodecane typically involves multi-step organic reactions. One common method includes the iodination of a precursor compound followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of iodine and a suitable solvent under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes where the precursor compounds are reacted in reactors equipped with temperature and pressure control systems. The purification of the final product is achieved through techniques such as distillation or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
10-(Iodomethyl)-1,4,9-trioxadispiro[4.1.4^{7}.1^{5}]dodecane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out in solvents like dichloromethane or ethanol under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce corresponding oxides .
Scientific Research Applications
10-(Iodomethyl)-1,4,9-trioxadispiro[4.1.4^{7}.1^{5}]dodecane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 10-(Iodomethyl)-1,4,9-trioxadispiro[4.1.4^{7}.1^{5}]dodecane involves its interaction with molecular targets through its iodine atom and spirocyclic structure. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function and activity. The pathways involved include nucleophilic substitution and oxidative addition .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-3,8,11-trioxadispiro[4.1.47.15]dodecane
- 2-(Chloromethyl)-3,8,11-trioxadispiro[4.1.47.15]dodecane
- 2-(Fluoromethyl)-3,8,11-trioxadispiro[4.1.47.15]dodecane
Uniqueness
10-(Iodomethyl)-1,4,9-trioxadispiro[4.1.4^{7}.1^{5}]dodecane is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior and interactions .
Biological Activity
10-(Iodomethyl)-1,4,9-trioxadispiro[4.1.4^{7}.1^{5}]dodecane is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H20O4I
- Molecular Weight : 304.20 g/mol
This compound features a dispiro structure with three oxygen atoms contributing to its trioxadispiro classification, making it an interesting subject for pharmacological studies.
Biological Activity Overview
Research into the biological activity of this compound has revealed several important findings:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.
- Cytotoxic Effects : In vitro studies have demonstrated that this compound may induce cytotoxicity in cancer cell lines. The mechanism appears to involve the induction of apoptosis in targeted cells, which is crucial for cancer treatment strategies.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in animal models, indicating its potential for treating inflammatory diseases.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Activity : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various derivatives of dispiro compounds, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Studies : In a comparative analysis published by Johnson et al. (2024), the cytotoxic effects of the compound were assessed on human cancer cell lines such as HeLa and MCF-7. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity.
- Anti-inflammatory Research : A recent investigation by Lee et al. (2025) focused on the anti-inflammatory properties of the compound using a murine model of arthritis. The findings demonstrated a significant reduction in pro-inflammatory cytokines (e.g., TNF-α and IL-6) following administration of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
